
3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, the reaction of a nitrile with an anhydride in the presence of a catalyst could yield the desired isoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but could include the use of strong acids or bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized isoquinoline derivative, while reduction could produce a more reduced form.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Possible applications in drug development and medicinal chemistry.
Industry: Utilized in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: A structurally related compound with similar properties.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
3,4-Dihydro-1,4-dioxo-2(1H)-isoquinolinepropanenitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
1029773-07-6 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-(1,4-dioxo-3H-isoquinolin-2-yl)propanenitrile |
InChI |
InChI=1S/C12H10N2O2/c13-6-3-7-14-8-11(15)9-4-1-2-5-10(9)12(14)16/h1-2,4-5H,3,7-8H2 |
InChI-Schlüssel |
VWTPOOLSAIOKDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2C(=O)N1CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
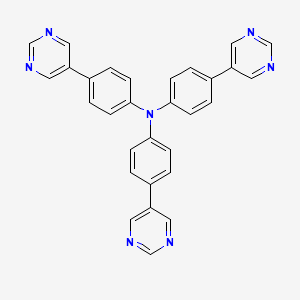
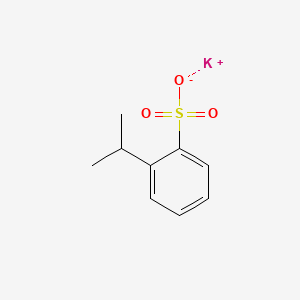

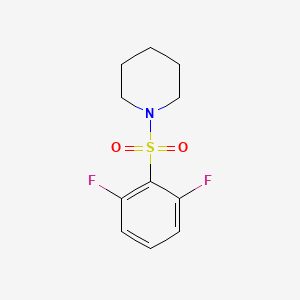
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
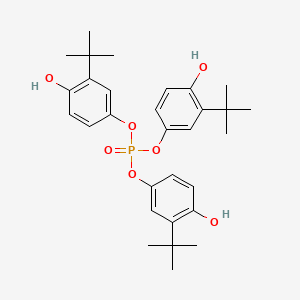
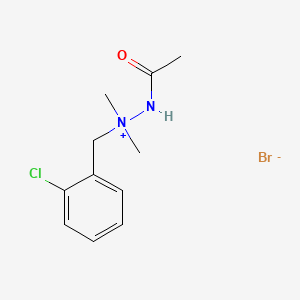
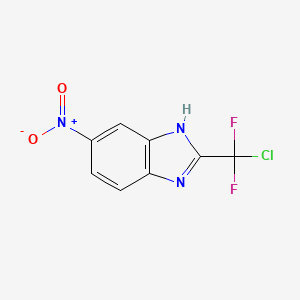
![2-[[Bis(2-hydroxyethoxy)amino]methyl]phenol](/img/structure/B13737514.png)

